benzyl (2R)-2-aminopropanoate
Overview
Description
Benzyl (2R)-2-aminopropanoate is an organic compound that belongs to the class of esters It is derived from the amino acid alanine, where the amino group is attached to the second carbon (2R configuration), and the carboxyl group is esterified with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (2R)-2-aminopropanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-aminopropanoic acid (L-alanine) with benzyl alcohol. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as:
Preparation of (2R)-2-aminopropanoic acid: This can be obtained through fermentation or chemical synthesis.
Esterification: The acid is reacted with benzyl alcohol in the presence of a catalyst.
Purification: The product is purified using techniques such as distillation or crystallization to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2R)-2-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl aldehyde or benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Benzyl aldehyde, benzoic acid.
Reduction: Benzyl (2R)-2-aminopropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl (2R)-2-aminopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl (2R)-2-aminopropanoate depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes that recognize amino acid derivatives. The ester bond can be hydrolyzed by esterases, releasing the active (2R)-2-aminopropanoic acid and benzyl alcohol. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Benzyl (2S)-2-aminopropanoate: The enantiomer of the compound with the (2S) configuration.
Methyl (2R)-2-aminopropanoate: Similar structure but with a methyl ester instead of a benzyl ester.
Ethyl (2R)-2-aminopropanoate: Similar structure but with an ethyl ester instead of a benzyl ester.
Uniqueness: Benzyl (2R)-2-aminopropanoate is unique due to the presence of the benzyl group, which can impart different physical and chemical properties compared to its methyl or ethyl counterparts. The benzyl group can also participate in additional reactions, such as oxidation to benzaldehyde or benzoic acid, which are not possible with simpler alkyl esters.
Properties
IUPAC Name |
benzyl (2R)-2-aminopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYLYUIRSJSFJS-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307630 | |
Record name | D-Alanine, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17831-02-6 | |
Record name | D-Alanine, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17831-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Alanine, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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